(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19Br2NO5 and its molecular weight is 465.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sorption and Environmental Remediation
Research on phenoxy herbicides, like 2,4-Dichlorophenoxyacetic acid (2,4-D), and related compounds reveals significant insights into the sorption behavior of these chemicals in soil and aquatic environments. The sorption characteristics are influenced by soil parameters such as pH, organic carbon content, and the presence of metal oxides. This understanding is crucial for environmental remediation strategies and predicting the mobility of similar compounds in natural settings (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment
The treatment of wastewater from pesticide production, containing phenoxy acids and other related pollutants, demonstrates the effectiveness of biological processes and activated carbon in removing toxic compounds. These findings support the development of treatment technologies for industrial effluents, potentially applicable to the degradation or removal of similar complex organic compounds (Goodwin, Carra, Campo, & Soares, 2018).
Antioxidant and Bioactive Compounds
Studies on synthetic phenolic antioxidants and their occurrence in various environmental matrices underscore the importance of understanding the fate and impact of these compounds. The research on their human exposure and toxicity can inform safety assessments and the development of compounds with lower environmental persistence and toxicity (Liu & Mabury, 2020).
Pharmaceutical Applications
The investigation of natural and synthetic carboxylic acids, including their bioactivities and potential as precursors for drug synthesis, highlights the versatility of these compounds in medicinal chemistry. This research area could encompass the development of novel CNS acting drugs, leveraging functional groups similar to those in the compound of interest for therapeutic applications (Saganuwan, 2017).
Properties
IUPAC Name |
(2S,4S)-4-(2,4-dibromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Br2NO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-5-4-9(17)6-11(13)18/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEZBCROFRUHKP-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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